Cas no 892763-05-2 (6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one)

6-Fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core substituted with a fluoro group, a toluenesulfonyl moiety, and a piperidine ring. The presence of these functional groups enhances its potential as an intermediate in pharmaceutical synthesis, particularly in the development of biologically active molecules. The sulfonyl and piperidine substituents may contribute to improved binding affinity and selectivity in target interactions, while the fluorine atom can influence metabolic stability. Its well-defined structure makes it suitable for research applications in medicinal chemistry, especially in the exploration of kinase inhibitors or other therapeutic agents. The compound's purity and stability are critical for reproducible experimental results.
6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one structure
892763-05-2 structure
Product Name:6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
CAS No:892763-05-2
MF:C24H27FN2O3S
MW:442.546188592911
CID:5449346
Update Time:2025-06-10

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one
    • 4(1H)-Quinolinone, 6-fluoro-3-[(4-methylphenyl)sulfonyl]-7-(1-piperidinyl)-1-propyl-
    • 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C24H27FN2O3S/c1-3-11-27-16-23(31(29,30)18-9-7-17(2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-4-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3
    • InChI Key: XLDAXYSKEQBPRS-UHFFFAOYSA-N
    • SMILES: N1(CCC)C2=C(C=C(F)C(N3CCCCC3)=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3062-0252-2μmol
6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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F3062-0252-2mg
6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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F3062-0252-3mg
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6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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$69.0 2023-04-28
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F3062-0252-10mg
6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Additional information on 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Introduction to Compound with CAS No. 892763-05-2 and Product Name: 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

The compound with the CAS number 892763-05-2 and the product name 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric groups, including a fluoro substituent, a methylbenzenesulfonyl moiety, and a piperidin-1-yl group, contributes to its unique chemical properties and biological activities.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The fluoro group at the 6-position of the quinoline core enhances metabolic stability and binding affinity, making it a valuable feature in drug design. This compound's structural similarity to known bioactive molecules suggests that it may exhibit promising pharmacological properties, particularly in the treatment of various diseases.

The 4-methylbenzenesulfonyl group at the 3-position introduces additional electronic and steric effects that can modulate the compound's interaction with biological targets. This moiety is often found in pharmacologically active molecules due to its ability to influence receptor binding and pharmacokinetic profiles. In combination with the piperidin-1-yl substituent at the 7-position, this compound may exhibit multiple modes of action, making it a versatile candidate for further investigation.

The 1-propyl group at the 1-position of the quinoline ring contributes to the overall lipophilicity of the molecule, which is a critical factor in drug absorption and distribution. By optimizing this structural feature, researchers can enhance the compound's bioavailability and therapeutic efficacy. Additionally, the presence of a 1,4-dihydroquinolin-4-one core suggests potential activity against enzymes and receptors involved in inflammatory pathways.

Current research in medicinal chemistry has demonstrated that quinoline derivatives are valuable scaffolds for developing new drugs. The structural diversity within this class of compounds allows for fine-tuning of their biological activities through strategic modifications. The compound in question is no exception, as its multifaceted structure provides numerous opportunities for further chemical optimization.

In vitro studies have begun to explore the biological activity of this compound, revealing intriguing preliminary results. Initial experiments suggest that it may possess inhibitory properties against certain enzymes and receptors relevant to neurological disorders. The combination of its structural features makes it an attractive candidate for further investigation into potential therapeutic applications.

The development of novel pharmaceutical agents relies heavily on advances in synthetic chemistry and molecular modeling techniques. The synthesis of complex molecules like this one requires meticulous planning and expertise to ensure high yields and purity. Researchers have leveraged modern synthetic methodologies to construct this molecule efficiently, paving the way for further structural modifications.

As interest in fluorinated compounds continues to grow, so does the need for innovative approaches to their synthesis and application. The compound with CAS No. 892763-05-2 exemplifies how strategic functionalization can yield molecules with unique properties and potential therapeutic benefits. Future studies will focus on refining its chemical structure to enhance its biological activity while maintaining favorable pharmacokinetic profiles.

The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like this one. Molecular docking studies have been conducted to predict how this compound interacts with target proteins, providing valuable insights into its mechanism of action. These computational approaches complement traditional experimental methods, offering a more comprehensive understanding of its pharmacological properties.

The quinoline scaffold has a long history in pharmaceutical development, with several FDA-approved drugs based on this core structure. The introduction of novel substituents such as fluoro, methylbenzenesulfonyl, and piperidin-1-yl groups expands its therapeutic potential beyond existing applications. This compound represents a continuation of that tradition, leveraging known structural motifs while introducing innovative modifications.

Future research will also explore the compound's interactions with cellular systems to evaluate its potential as an anti-inflammatory or anti-cancer agent. By studying its effects on relevant biological pathways, scientists can gain deeper insights into its mechanisms of action and identify new therapeutic opportunities. The combination of experimental and computational approaches will be crucial in elucidating these interactions.

In conclusion, the compound with CAS No. 892763-05-2 and product name 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifaceted pharmacophoric groups make it a promising candidate for further investigation into various therapeutic applications. As research progresses, this molecule is poised to contribute valuable insights into drug discovery and development.

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